molecular formula C26H22FN3O2S B2773755 [5-(4-fluorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892415-04-2

[5-(4-fluorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2773755
CAS No.: 892415-04-2
M. Wt: 459.54
InChI Key: HSGVTAQQJWSXRV-UHFFFAOYSA-N
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Description

The compound (2-(4-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol is a complex organic molecule that belongs to the class of pyrano[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the fluorophenyl, methylbenzylthio, and pyrano[2,3-d]pyrimidine moieties, contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

[5-(4-fluorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2S/c1-15-4-3-5-17(10-15)14-33-26-22-11-21-19(13-31)12-28-16(2)23(21)32-25(22)29-24(30-26)18-6-8-20(27)9-7-18/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGVTAQQJWSXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol typically involves multi-step organic reactions. One common approach is the condensation of a pyrimidine derivative with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and purity of the final product. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(2-(4-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, such as halogens or alkyl chains .

Scientific Research Applications

(2-(4-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol: has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a therapeutic agent for various diseases, such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(4-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2-(4-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol: can be compared with other pyrano[2,3-d]pyrimidine derivatives, such as:

Uniqueness

The presence of the fluorophenyl group in (2-(4-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development.

Biological Activity

The compound 5-(4-fluorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

This compound has a molecular formula of C21H24FN3O2SC_{21}H_{24}FN_3O_2S and a molecular weight of approximately 397.49 g/mol. It features multiple functional groups that contribute to its biological properties.

The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets. The presence of the fluorophenyl and methylsulfanyl groups may enhance its lipophilicity and binding affinity to proteins or enzymes involved in metabolic pathways.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Effect Reference
AnticancerInhibits proliferation of cancer cells
AntimicrobialExhibits activity against Gram-positive bacteria
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Antimicrobial Properties

Research has indicated that the compound also possesses antimicrobial activity against several strains of bacteria, particularly Gram-positive bacteria like Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Enzyme Inhibition Studies

A study involving crystallographic fragment screening revealed that the compound can effectively inhibit certain enzymes associated with metabolic processes. The inhibition kinetics suggest a competitive inhibition mechanism, which could be beneficial in therapeutic applications targeting metabolic disorders.

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